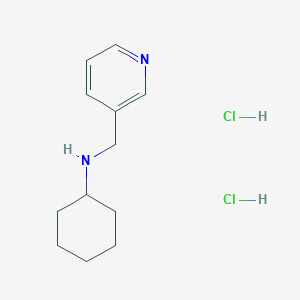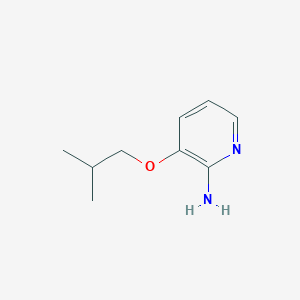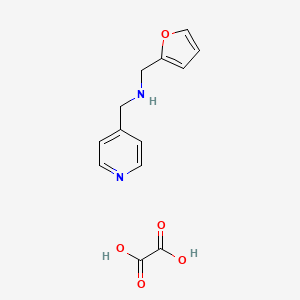
1-Cyclohexyl-3-pyrrolidinamine dihydrochloride
Vue d'ensemble
Description
“1-Cyclohexyl-3-pyrrolidinamine dihydrochloride” is a chemical compound with the CAS Number: 46037-45-0 . It has a molecular weight of 168.28 and its IUPAC name is 1-cyclohexyl-3-pyrrolidinamine . The compound is stored at a temperature of 28°C .
Molecular Structure Analysis
The InChI code for “1-Cyclohexyl-3-pyrrolidinamine dihydrochloride” is 1S/C10H20N2/c11-9-6-7-12(8-9)10-4-2-1-3-5-10/h9-10H,1-8,11H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 168.28 . It is stored at a temperature of 28°C .Applications De Recherche Scientifique
Synthesis and Chemical Structure
Synthesis of Pyrindines and Tetrahydroquinolines : A study by Yehia, Polborn, & Müller (2002) described a process for synthesizing dihydropyrindines and tetrahydroquinolines, utilizing a four-component process involving cyclic N-morpholino alkene, an important step in pharmaceutical chemistry.
Role in Crystal Packing : Research by Lai, Mohr, & Tiekink (2006) showed the significance of cyclohexane-1,4-diamines in crystal packing through C–H⋯N, C–H⋯π, and π⋯π interactions, essential in understanding molecular structures.
Molecular Geometry Studies : Vural, Kara, & İdil (2016) conducted a study on the molecular geometry and spectroscopic properties of a related compound, providing insights into its electronic properties and interaction with DNA, as noted in their research found here.
Chemical Reactions and Syntheses
Cycloadditions for Complex Compounds : Narayan et al. (2014) discussed the use of azomethine ylides for the synthesis of pyrrolidine scaffolds in complex compounds, highlighting the importance of 1,3-dipolar cycloadditions, as detailed in their study here.
Facilitating Synthesis of Heterocyclic Compounds : Fan et al. (2007) demonstrated the use of cyclohexyl isocyanide with aldehydes and 1,3-dicarbonyl compounds to synthesize 5-hydroxy-2H-pyrrol-2-one derivatives, a process crucial in medicinal chemistry, detailed in their paper here.
Synthesis of Spiro Pyrrolidines : Research by Raj et al. (2003) on the synthesis of spiro pyrrolidines, including dispiro[oxindole-cyclohexanone]pyrrolidines, showcased their potential antimicrobial and antifungal activity, an important aspect in drug development, as shown in their study here.
Industrial and Biological Applications
Use in Pyrolysis Studies : Wang et al. (2012) explored the pyrolysis of cyclohexane, identifying various species and building a kinetic model, relevant in understanding chemical processes in industrial applications, as detailed in their research here.
Antimicrobial and Antifungal Activities : The study by Rusnac et al. (2020) on the condensation reaction between acetylpyridine and formylpyridine resulted in compounds with antimicrobial properties, indicating potential medical applications, as detailed in their paper here.
Propriétés
IUPAC Name |
1-cyclohexylpyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c11-9-6-7-12(8-9)10-4-2-1-3-5-10;;/h9-10H,1-8,11H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVFFMHVMDEWDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCC(C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-pyrrolidinamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-benzyl-N-[(pyridin-4-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B3085772.png)

![N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride](/img/structure/B3085786.png)
![2-[(2-Methylbenzyl)amino]-1-butanol hydrochloride](/img/structure/B3085796.png)
![(Butan-2-yl)[(2-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085810.png)
![(Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085814.png)
amine hydrochloride](/img/structure/B3085819.png)
amine hydrochloride](/img/structure/B3085820.png)
amine hydrochloride](/img/structure/B3085835.png)
![Butyl[(2-chloro-6-fluorophenyl)methyl]amine hydrochloride](/img/structure/B3085840.png)
![[(5-Chloro-1H-benzimidazol-2-yl)methyl]methylamine dihydrochloride](/img/structure/B3085858.png)

amine hydrochloride](/img/structure/B3085882.png)
